Reduced Antiglucocorticoid Activity: Lilopristone vs. Mifepristone
Lilopristone differs from mifepristone exclusively in the C17α side chain structure, a single molecular modification that results in significantly reduced antiglucocorticoid activity compared to mifepristone [1]. This difference stems from altered glucocorticoid receptor binding characteristics conferred by the distinct side chain configuration [2].
| Evidence Dimension | Antiglucocorticoid activity (relative to antiprogestational activity) |
|---|---|
| Target Compound Data | Much reduced antiglucocorticoid activity |
| Comparator Or Baseline | Mifepristone: Higher antiglucocorticoid activity |
| Quantified Difference | Qualitatively described as 'much reduced' in comparative pharmacology studies; precise receptor binding affinity ratios not publicly available in accessible literature |
| Conditions | Comparative pharmacological assessment; structural analysis of C17α side chain differences |
Why This Matters
Reduced antiglucocorticoid activity enables research protocols where selective progesterone receptor antagonism is required with minimal confounding glucocorticoid-mediated effects, particularly relevant in chronic administration studies.
- [1] Lilopristone. Wikipedia. 2017. View Source
- [2] Elger W, Beier S, Chwalisz K, et al. Studies on the mechanisms of action of progesterone antagonists. J Steroid Biochem. 1986;25(5B):835-845. View Source
